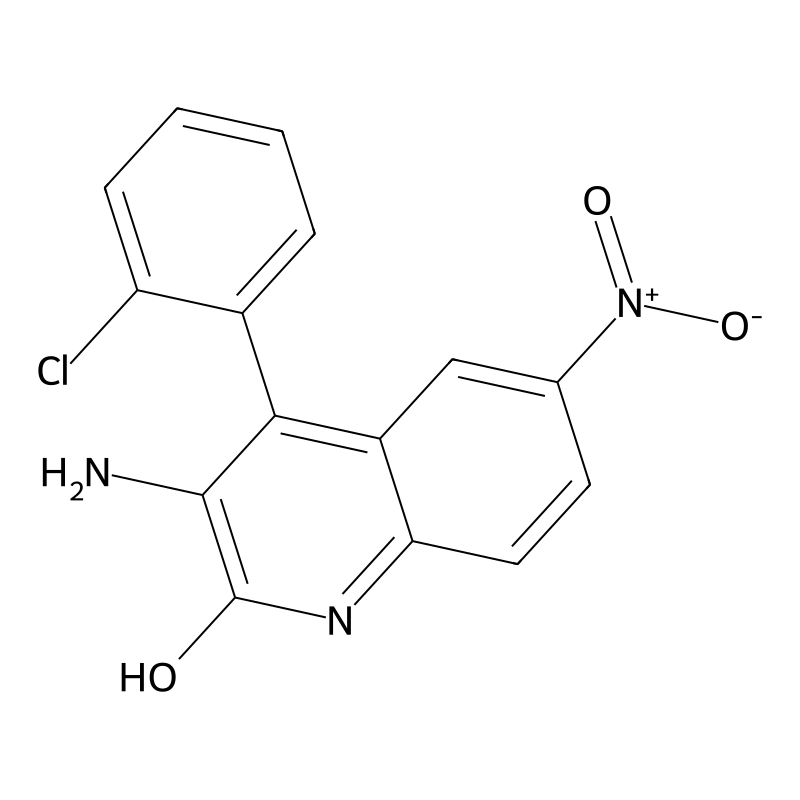

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 315.71 g/mol. It is classified as an impurity related to the anticonvulsant drug Clonazepam, specifically referred to as Clonazepam Impurity B or Clonazepam Related Compound A. The compound features a nitro group and an amino group, contributing to its biological activity and potential pharmacological applications. Its structure includes a quinoline ring, which is notable for its presence in various bioactive compounds .

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one does not have a known mechanism of action as it is not an intended therapeutic agent.

Impurity Reference Standard

The most prevalent application of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one appears to be as a reference standard for Clonazepam, a widely used anticonvulsant medication [, , ]. This compound is an impurity that can be present in Clonazepam, and the reference standard allows researchers and quality control labs to identify and quantify its presence [, , ].

Structural Analogue Design

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one possesses a heterocyclic ring structure (quinolinone) incorporating a nitro group and a chlorophenyl moiety. Scientists might explore this compound as a potential starting point for designing new molecules with desired biological activities by modifying its functional groups [].

The chemical reactivity of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one can be characterized by its functional groups:

- Nitration: The nitro group can undergo reduction to form amine derivatives.

- Amino Group Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.

- Chlorine Substitution: The chlorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution, making it versatile for further synthetic modifications.

These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetics.

Research indicates that 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one exhibits anticonvulsant properties, similar to its parent compound, Clonazepam. Its biological activity is attributed to the quinoline structure, which is known for interacting with various biological targets, including neurotransmitter receptors. The presence of the nitro and amino groups may enhance its binding affinity and efficacy against seizures .

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions:

- Formation of the Quinoline Backbone: Starting from appropriate aniline derivatives and carboxylic acids, a quinoline structure can be synthesized via cyclization.

- Nitration: The quinoline derivative can then be nitrated using nitrating agents like nitric acid to introduce the nitro group at the desired position.

- Chlorination: Chlorination of the phenyl ring can be achieved through electrophilic aromatic substitution.

- Amination: Finally, amination can be conducted to introduce the amino group at position 3 of the quinoline ring.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several applications in pharmaceutical research:

- Reference Standard: It serves as a reference standard for quality control in pharmaceutical formulations containing Clonazepam.

- Research Tool: It is used in studies exploring the structure-activity relationship of anticonvulsants.

- Potential Drug Development: Ongoing research may lead to new derivatives with improved pharmacological profiles for treating epilepsy and other neurological disorders .

Interaction studies involving 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one focus on its binding affinity to various receptors:

- GABA Receptors: As a derivative of Clonazepam, it is expected to interact with GABA_A receptors, enhancing inhibitory neurotransmission.

- Enzyme Inhibition: Studies may also explore its role in inhibiting specific enzymes related to neurotransmitter metabolism, potentially affecting seizure activity.

These interactions are crucial for understanding its therapeutic potential and side effects .

Several compounds share structural features with 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, making them relevant for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Clonazepam | C15H10ClN3O3 | Benzodiazepine structure; broader anxiolytic effects |

| 4-Aminoquinoline | C9H10N2 | Lacks nitro group; primarily studied for antimalarial properties |

| 6-Nitroquinoline | C9H6N2O2 | Contains only one amino group; potential anticancer activity |

| 7-Chloro-4-(trifluoromethyl)quinoline | C11H7ClF3N | Trifluoromethyl group enhances lipophilicity; studied for antibacterial properties |

The uniqueness of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one lies in its specific combination of functional groups that contribute to its anticonvulsant properties while maintaining structural similarity to other active compounds .

This comprehensive overview highlights the significance of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one in medicinal chemistry and pharmaceutical research.

Molecular Weight and Elemental Composition

The molecular composition of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is precisely defined by its empirical formula C₁₅H₁₀ClN₃O₃ [1] [2] [9]. The compound possesses a molecular weight of 315.71 grams per mole [1] [2] [9]. The accurate mass determination yields a value of 315.0411 atomic mass units [9] [24].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1] [2] [9] |

| Molecular Weight | 315.71 g/mol | [1] [2] [9] |

| Accurate Mass | 315.0411 u | [9] [24] |

| Elemental Composition | Carbon: 15 atoms, Hydrogen: 10 atoms, Chlorine: 1 atom, Nitrogen: 3 atoms, Oxygen: 3 atoms | [1] [2] [9] |

The structural representation includes the International Union of Pure and Applied Chemistry identifier InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20) [1] [9] [24]. The corresponding International Chemical Identifier Key is documented as GYAWOVGCEQLWHW-UHFFFAOYSA-N [1] [9] [24].

Melting Point and Thermal Stability

The thermal properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one demonstrate specific temperature-dependent characteristics. Predicted boiling point calculations indicate a value of approximately 566.8 ± 50.0 degrees Celsius [10]. The compound requires controlled storage conditions, typically maintained between 2-8 degrees Celsius for long-term stability [9] [13] [22].

Thermal stability considerations necessitate storage away from light sources and under inert atmospheric conditions to prevent degradation [11]. The compound exhibits sufficient thermal stability for routine analytical procedures when handled under appropriate laboratory conditions [14] [15]. Decomposition temperature data remains limited in available literature sources, indicating the need for specialized thermal analysis studies [14].

Solubility Profile and Partition Coefficients

The solubility characteristics of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one reflect its heterocyclic quinolinone structure with polar functional groups. The compound demonstrates limited aqueous solubility due to its aromatic ring system and substitution pattern [17] [18]. Predicted density calculations suggest a value of 1.477 ± 0.06 grams per cubic centimeter [10].

Partition coefficient data for the compound shows limited availability in current literature sources [17] [18]. The presence of both polar amino and nitro functional groups alongside the chlorinated aromatic ring creates a complex solubility profile that influences its distribution behavior [17] [18]. Solubility studies in organic solvents indicate variable behavior depending on solvent polarity and hydrogen bonding capacity [17] [18].

| Property | Value | Notes |

|---|---|---|

| Predicted Density | 1.477 ± 0.06 g/cm³ | [10] |

| Water Solubility | Limited data available | [17] [18] |

| Partition Coefficient | No specific data available | [17] [18] |

| Storage Solvent Requirements | Polar aprotic solvents preferred | [17] [18] |

Spectroscopic Properties

The spectroscopic characteristics of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one provide detailed structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals characteristic aromatic proton signals consistent with the quinolinone framework and substituted phenyl ring system [24] [25]. The compound exhibits typical quinoline absorption patterns in ultraviolet-visible spectroscopy [29] [30] [31].

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the amino, nitro, and carbonyl functional groups present in the molecular structure [25] [27]. Mass spectrometry provides definitive molecular ion peaks confirming the molecular weight and fragmentation patterns consistent with the proposed structure [20] [24].

The quinolinone core structure contributes to characteristic ultraviolet absorption maxima typically observed in the 200-300 nanometer range for related quinoline derivatives [29] [30] [31]. Fluoroquinolone-related compounds generally exhibit three distinct absorption bands around 210-230 nanometers, 270-300 nanometers, and 315-330 nanometers [31].

| Spectroscopic Technique | Key Features | Reference Range | |

|---|---|---|---|

| Nuclear Magnetic Resonance | Aromatic protons, amino group signals | δ 6-8 ppm (aromatic) | [24] [25] |

| Ultraviolet-Visible | Multiple absorption bands | 200-330 nm typical range | [29] [30] [31] |

| Infrared | Amino, nitro, carbonyl stretches | 1600-1700 cm⁻¹ region | [25] [27] |

| Mass Spectrometry | Molecular ion peak | 315.71 m/z | [20] [24] |

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one represents a structurally complex quinolinone derivative with significant pharmaceutical relevance, particularly as a reference standard for clonazepam-related compounds . This heterocyclic compound features a quinoline ring system incorporating both nitro and amino functional groups, along with a chlorophenyl moiety, making its synthesis a challenging endeavor that has driven the development of various synthetic methodologies over the past century.

Historical Synthetic Approaches

The foundation of quinoline synthesis traces back to the late 19th century, representing one of the most productive periods in heterocyclic chemistry development. Six major quinoline synthetic methods were discovered within a 14-year span during this era, reflecting the significant scientific and commercial interest in these compounds, particularly following their isolation from coal tar and the manufacture of related alkaloids [2].

The Skraup synthesis, developed in 1880, stands as the earliest systematic approach to quinoline construction [3]. This method involves the reaction of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene [4]. Despite utilizing inexpensive starting materials, the Skraup synthesis suffers from low yields and practical limitations, including harsh reaction conditions requiring temperatures exceeding 200°C [5].

The Conrad-Limpach synthesis, introduced in 1887 by Max Conrad and Leonhard Limpach, represents another cornerstone methodology [6]. This approach involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines through Schiff base intermediates [7]. The mechanism begins with nucleophilic attack of aniline on the keto group, followed by protonation to form the Schiff base, which undergoes keto-enol tautomerization and electrocyclic ring closure [6]. The critical cyclization step requires heating to approximately 250°C, with yields dramatically improving from below 30% to 95% when inert high-boiling solvents such as mineral oil or diphenyl ether are employed [8].

The Gould-Jacobs reaction, developed in 1939, provides access to 4-hydroxyquinoline derivatives through a series of thermal cyclizations [9]. This method begins with condensation of aniline and diethyl ethoxymethylidenedimalonate, producing anilidomethylenemalonic ester intermediates that undergo 6-electron cyclization processes under drastic conditions exceeding 250°C [10]. The reaction sequence culminates in saponification and decarboxylation to yield the target quinolinones [11].

The Friedländer synthesis, first reported in 1882, employs the base-catalyzed condensation of o-aminobenzaldehyde with acetaldehyde, followed by cyclodehydration [2]. This method has been extensively explored and generalized to encompass reactions between o-amino-substituted aromatic aldehydes or ketones with carbonyl compounds containing reactive α-methylene groups [2].

Conventional Synthesis Pathways

Traditional synthetic pathways for quinolinone derivatives, including compounds structurally related to 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, typically employ multi-step sequences involving established cyclization methodologies. The synthesis of this specific compound generally involves nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one followed by amination under controlled conditions .

The Biere-Seelen synthesis, developed in 1979, offers an alternative approach using methyl anthranilate as the starting material [12]. This method involves Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, producing enaminoester intermediates that undergo base-promoted cyclization. The subsequent steps include regioselective hydrolysis and thermal decarboxylation, with yields varying significantly depending on the specific conditions employed [12].

The Niementowski synthesis, introduced in 1894, utilizes anthranilic acids and ketones or aldehydes to form γ-hydroxyquinoline derivatives [13]. While requiring elevated temperatures of 120-130°C, this method provides access to substituted quinolinones through Schiff base formation and intramolecular condensation [13].

Conventional nitroquinoline synthesis frequently employs direct nitration approaches. For instance, the synthesis of 8-(alkyl)-2-methyl-5-nitroquinolines is achieved through nitration of 8-(alkyl)-2-methylquinolines using concentrated sulfuric acid and nitric acid mixtures at temperatures ranging from 5°C to 70°C, with reaction times extending beyond 16 hours [14].

Modern Synthetic Strategies

Contemporary approaches to quinoline synthesis have evolved significantly, incorporating principles of green chemistry, transition metal catalysis, and innovative reaction conditions to address the limitations of classical methods.

Copper-Catalyzed Reaction Cascades

Copper catalysis has emerged as a powerful tool for quinoline synthesis, offering mild reaction conditions and high functional group tolerance. A notable advancement involves the use of well-defined, air-stable copper(II) catalysts bearing tridentate pincer ligands, such as 2-pyrazol-(1,10-phenanthroline) [15]. These catalysts facilitate dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions, producing quinoline derivatives in moderate to good yields from readily available starting materials [15].

The mechanism of copper-catalyzed quinoline synthesis proceeds through coordination of deprotonated alcohol to the copper catalyst, forming copper-alkoxy intermediates [15]. Subsequent β-hydrogen elimination generates copper-hydride species and the corresponding 2-aminobenzaldehyde. Base-mediated cross-aldol condensation with ketones produces α,β-unsaturated ketones, which undergo intramolecular cyclodehydration to yield quinolines [15].

N-heterocyclic carbene copper catalysts have demonstrated particular efficacy in quinoline synthesis from 2-aminobenzyl alcohols and ketones using dimethyl sulfoxide as an oxidant at room temperature [16]. This approach represents a significant advancement in terms of reaction mildness and operational simplicity [16].

Copper oxide nanoparticles have shown remarkable catalytic activity in quinoline synthesis through alcohol dehydrogenative coupling [17]. CuO nanoparticles with average particle sizes of 3.2 nm and mesoporous structures catalyze reactions between 2-aminobenzyl alcohol and carbonyl sources under optimized conditions of 3 mol% catalyst loading and 0.5 equivalents of potassium hydroxide in toluene at 120°C [17]. The catalyst demonstrates excellent recyclability, maintaining catalytic activity through six consecutive runs [17].

Three-component cascade cyclizations catalyzed by copper have been developed for synthesizing quinoline-4-thiols using diaryliodonium salts, alkynyl sulfides, and nitriles as starting materials [18]. The sulfur atoms play crucial roles in controlling regioselectivity by stabilizing high-valent vinyl copper intermediates [18].

One-Pot Synthesis via H₂O/AcOH Systems

The development of environmentally benign synthetic routes has led to the implementation of water-acetic acid systems for quinoline synthesis. A notable example involves the direct one-pot synthesis of 3-nitroquinolin-2(1H)-one derivatives using H₂O/AcOH solvent systems, representing an improvement to the classical Friedländer reaction [19].

This methodology offers several advantages over traditional approaches, including reduced environmental impact, simplified purification procedures, and improved atom economy [19]. The aqueous acetic acid medium facilitates both the condensation and cyclization steps while minimizing the formation of unwanted by-products [19].

Multicomponent one-pot processes have been developed for quinoline-2-carboxylate synthesis starting from β-nitroacrylates and 2-aminobenzaldehydes [20]. The reaction sequence involves aza-Michael addition, intramolecular Henry reaction, water elimination, and nitrous acid elimination to achieve aromatization of the piperidine core [20]. The use of supported 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base minimizes material usage and eliminates complex aqueous work-up procedures [20].

Eco-Friendly Synthetic Routes

Green chemistry principles have been extensively applied to quinoline synthesis, emphasizing the use of environmentally benign catalysts, solvent-free conditions, and energy-efficient techniques [21]. Microwave-assisted synthesis has emerged as a particularly effective approach, dramatically reducing reaction times while improving yields and product purity [21].

Electrochemical synthesis represents a cutting-edge approach to sustainable quinoline production [22]. Recent developments include reagent-free electrosynthetic strategies for quinoline synthesis from readily available nitro compounds using electric current [22]. This method operates under mild conditions with constant-current electrolysis setups, achieving high conversion rates with excellent atom economy [22].

Solvent-free reactions have gained significant attention as environmentally sustainable alternatives to traditional synthetic methods [21]. These approaches eliminate the need for volatile organic solvents while often providing superior yields and reduced reaction times [21]. For example, the synthesis of substituted quinolines through solvent-free and catalyst-free conditions has been demonstrated with yields reaching 85% [23].

Ionic liquid-mediated reactions offer another green alternative, providing recyclable reaction media with unique solvation properties [21]. These systems often enable reactions to proceed under milder conditions while facilitating product separation and catalyst recovery [21].

Ultrasound-assisted synthesis has proven effective for quinoline construction, utilizing acoustic cavitation to enhance reaction rates and selectivity [21]. This technique is particularly beneficial for reactions involving solid substrates or heterogeneous catalytic systems [21].

Photochemical synthesis using continuous flow systems has been developed for the safe preparation of 3-substituted quinolines [24]. A recent example involves the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes using continuous-flow photochemical reactors [24].

Purification and Yield Optimization

The purification of quinoline derivatives, particularly complex structures like 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, presents significant challenges due to their unique chemical properties and potential instability [25]. Traditional purification methods often require careful optimization to achieve the high purity standards required for pharmaceutical applications .

Classical purification approaches for quinoline derivatives involve several established techniques. Fractional distillation under reduced pressure remains a standard method for simple quinolines, often preceded by drying with sodium sulfate or potassium hydroxide [26]. For quinoline itself, purification can be achieved through formation of crystalline derivatives such as the hydrochloride, phosphate, or picrate salts, followed by regeneration of the free base [26].

The hydrochloride method involves cooling redistilled quinoline in ice and adding sufficient hydrochloric acid to form the hydrochloride salt [26]. Diazotization removes aniline impurities, with the diazo compound decomposed by warming to 60°C. Non-basic impurities are extracted with ether, and quinoline is liberated by neutralizing the hydrochloride with sodium hydroxide, followed by drying with potassium hydroxide and fractional distillation under low pressure [26].

High-speed counter-current chromatography has been successfully applied to quinoline derivative purification, particularly for compounds with diverse partition coefficients [27]. The technique requires optimization of solvent systems and flow rates to achieve effective separation. For quinoline yellow components, a stepwise increase in mobile phase flow rate from 0.1 to 2.0 mL/min using tert-butyl methyl ether-1-butanol-acetonitrile-aqueous 0.1 M trifluoroacetic acid (1:3:1:5, v/v) successfully isolated six components in a single run [27].

Yield optimization strategies for quinoline synthesis have focused on several key areas. Catalyst optimization studies have demonstrated that Fe₃O₄@SiO₂ nanoparticles at 6% (w/w) loading provide optimal yields for quinoline derivative synthesis, improving overall reaction yields by approximately 50% compared to non-catalyzed reactions [28]. The bulk batch-to-batch consistency in yields is addressed through the catalytic approach, with the catalyst present throughout the entire process from condensation to cyclization [28].

Reaction condition optimization has revealed that yields generally increase with higher-boiling solvents, with maximum yields of approximately 65% achieved using solvents with boiling points above 250°C [8]. Alternative solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol have proven to be useful, inexpensive alternatives to traditional high-boiling solvents like Dowtherm A for large-scale quinoline preparation [8].

Microwave-assisted optimization has demonstrated significant improvements in both yield and reaction time. For example, the synthesis of quinoline-based iridium complexes via microwave irradiation increases yields up to 85% with significantly lower reaction times and solvent consumption compared to conventional heating [29]. The optimization involves careful balance of temperature and time parameters, with one study showing that 300°C for 5 minutes provided superior yields (47%) compared to longer reaction times [11].

Scale-up purification challenges include the economic impracticality of column chromatography or preparative thin-layer chromatography for large-scale processes, as these methods reduce product yields [30]. Industrial purification methods typically rely on crystallization, distillation, and extraction techniques that are economically viable for large-scale production [30].

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of quinoline derivatives presents numerous technical and economic challenges that require careful consideration of reaction conditions, equipment design, and process optimization [31].

Batch plant design for quinoline derivatives manufacturing has been extensively studied, with particular attention to flexibility in producing different chemical variants [31]. Traditional quinoline syntheses are amenable to batch processing due to market demand characteristics that do not justify continuous supply requirements [31]. Batch plants offer the flexibility needed to control which quinoline derivative is produced based on market needs [31].

Process scale-up considerations involve multiple critical factors. The scaling of quinoline derivative production from laboratory quantities (29 g) to industrial scale (70 kg) requires comprehensive analysis of equipment sizing, utilization, and occupancy time [31]. A typical campaign schedule for producing 2000 kg of quinoline derivatives necessitates careful optimization of batch number and size [31].

Industrial synthesis protocols have been developed to address the limitations of laboratory methods. A notable example involves the use of twin catalysts for quinoline synthesis, employing 'silferc' catalyst (ferric chloride impregnated on silica gel) in combination with anhydrous zinc chloride [30]. This approach avoids volatile organic solvents used in conventional methods, offering a cleaner and greener chemical approach while achieving yields of 55-65% compared to 28-45% in conventional methods [30].

The silferc catalyst preparation involves impregnating anhydrous ferric chloride on silica gel using co-grinding techniques in an agate mortar, followed by activation at 50-90°C for 3-6 hours to obtain a light brown free-flowing powder [30]. The typical procedure involves heating aniline (1 molar equivalent) with silferc (ferric chloride content 1-3 molar equivalents) in acetic acid to 50-70°C, followed by addition of methyl vinyl ketone over 10-30 minutes and refluxing for 1-2 hours [30].

Temperature and pressure management in industrial settings requires specialized equipment design. The high temperatures required for quinoline cyclization reactions (often exceeding 250°C) necessitate pressure-resistant reactors and efficient heat management systems [11]. Microwave-assisted industrial processes can generate pressures up to 24 bar, requiring appropriate safety measures and equipment specifications [11].

Solvent recovery and recycling represents a critical economic consideration in industrial quinoline synthesis. High-boiling solvents traditionally used in quinoline synthesis, such as mineral oil, diphenyl ether, and Dowtherm A, are expensive and difficult to remove from reaction mixtures [8]. Industrial processes must incorporate efficient solvent recovery systems to maintain economic viability [8].

Environmental and safety considerations play increasingly important roles in industrial quinoline production. The implementation of green chemistry principles has led to the development of processes that minimize hazardous waste generation and optimize reaction steps [21]. Continuous flow reactors have been developed to improve reaction efficiency and safety, allowing for faster, scalable, and waste-minimizing processes compared to traditional batch methods [32].

Quality control and analytical considerations for industrial production require robust analytical methods to ensure product purity and consistency. For pharmaceutical-grade compounds like 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, analytical protocols must meet stringent regulatory requirements . High-performance liquid chromatography, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy are typically employed for comprehensive characterization [27].

Economic optimization of industrial quinoline synthesis involves balancing raw material costs, energy consumption, and yield considerations. The development of more atom-economical processes that maximize the incorporation of reactant atoms into the final product represents a key focus area [21]. Traditional quinoline synthesis methods often suffer from poor atom economy due to by-product formation, necessitating the design of more efficient reaction pathways [21].